Superior Gastric Mucosal Safety Profile in Vivo Versus Structural Analog 5b
In a carrageenan-induced arthritis model in rats, histopathological examination of gastric mucosa revealed that COX-2-IN-22 (compound 4h) produced only mild inflammatory cell infiltration, whereas the structurally related analog compound 5b induced severe gastritis [1]. This head-to-head comparison within the same nicotinic acid derivative series establishes COX-2-IN-22 as the safer candidate for chronic anti-inflammatory applications.
| Evidence Dimension | Gastric mucosal inflammatory infiltration (histopathological grading) |
|---|---|
| Target Compound Data | Mild infiltration |
| Comparator Or Baseline | Compound 5b: Severe gastritis |
| Quantified Difference | Qualitative improvement from severe to mild gastric injury |
| Conditions | In vivo carrageenan-induced arthritis in rats; oral administration |
Why This Matters
This differentiation directly impacts procurement decisions for preclinical safety studies, as COX-2-IN-22 offers a substantially lower ulcerogenic liability than its closest in-class analog, enabling longer-term dosing regimens in animal models.
- [1] Ahmed EM, Khalil NA, Ramadan E, Tharwat T, Ali MA, Mahmoud Z. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 2024;144:107136. View Source
